3,5,5-Trimethylhexanoyl chloride

Description

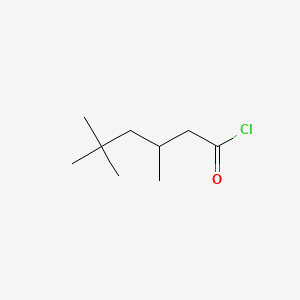

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylhexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKPNPPFAYJZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049284 | |

| Record name | 3,5,5-Trimethylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36727-29-4 | |

| Record name | 3,5,5-Trimethylhexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36727-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethylhexanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036727294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2J193VP5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride

CAS Number: 36727-29-4 Synonyms: Isononanoyl Chloride, 3,5,5-Trimethylhexanoic acid chloride

This document provides a comprehensive technical overview of 3,5,5-Trimethylhexanoyl chloride, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. This guide details its physicochemical properties, synthesis, reactivity, key applications, and safety protocols.

Physicochemical and Spectroscopic Data

This compound is a branched-chain acyl chloride, typically appearing as a colorless to light yellow liquid with a pungent odor.[1] Its branched structure significantly influences its reactivity and physical properties.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇ClO | [3] |

| Molecular Weight | 176.68 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 188-190 °C (lit.) | [3][4] |

| Density | 0.93 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.436 (lit.) | [3][4] |

| Flash Point | 140 °C (284 °F) - closed cup | [1][5] |

| Vapor Pressure | 0.587 mmHg at 25°C | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Characteristics | Source(s) |

| IR Spectroscopy | Strong C=O stretch characteristic of an acyl chloride at ~1800 cm⁻¹. | [6] |

| ¹H NMR Spectroscopy | Predicted signals include a singlet for the (CH₃)₃C- group (~0.9-1.0 ppm), a doublet for the -CH(CH₃)- methyl group (~1.0-1.2 ppm), and multiplets for methylene (B1212753) protons. | [6] |

| ¹³C NMR Spectroscopy | Spectrum available for reference. | [3] |

| Mass Spectrometry | Molecular ion peak confirms the molecular weight. Key fragments include m/z 57, 83, and 41. | [3] |

Synthesis and Reactivity

The primary route for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[6][7] This transformation is a cornerstone of industrial organic chemistry.

Synthesis Pathways

Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus chlorides (PCl₃, PCl₅), and triphosgene.[2][6] The reaction with thionyl chloride is widely used due to the convenient removal of byproducts (SO₂ and HCl) as gases.[2][6]

Caption: Common synthetic routes to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2] However, the bulky, branched alkyl chain introduces significant steric hindrance, which can modulate the reaction kinetics, often leading to slower and more selective transformations compared to linear acyl chlorides.[2] The compound is also sensitive to moisture, hydrolyzing to the parent carboxylic acid and hydrochloric acid.[8]

Caption: General reactivity of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of this compound and its subsequent use.

Representative Synthesis of this compound

This protocol is a general representation for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, adapted for this specific compound.[1]

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), charge 3,5,5-trimethylhexanoic acid (1.0 equivalent).

-

Addition of Reagent: Cautiously add thionyl chloride (SOCl₂) (approx. 2.0 equivalents) to the flask.[1] The reaction may be initiated at room temperature or with gentle cooling.

-

Reaction: Heat the mixture to reflux (oil bath temperature ~80-90 °C) and maintain for 2-4 hours, or until the evolution of gases ceases.[1]

-

Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude acyl chloride is then purified by fractional distillation under vacuum to yield the final product.

Synthesis of Barbituric Acid Analogs

This compound serves as a reagent for the C-acylation of barbituric acid derivatives, a key step in developing novel therapeutic agents.

Reaction Conditions:

-

Substrate: Barbituric acid or a suitable derivative (1.0 eq).

-

Reagent: this compound (1.1 eq).

-

Base: Triethylamine (B128534) (1.2 eq).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Temperature: Room temperature.

Procedure Outline:

-

To a stirred solution of the barbituric acid derivative in dichloromethane, add triethylamine.

-

Slowly add a solution of this compound in dichloromethane.

-

Allow the reaction to proceed at room temperature until completion (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction is worked up using standard aqueous extraction procedures to remove triethylamine hydrochloride and any unreacted starting materials.

-

The final product is isolated and purified, typically by column chromatography.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning pharmaceuticals, crop protection, and polymer science.[3][7]

Table 3: Key Applications

| Industry/Field | Specific Use | Reference(s) |

| Pharmaceuticals | Reagent for the synthesis of barbituric acid analogs (potential sedatives, anticonvulsants).[3] | [3] |

| Starting material for α-N-fatty acyl colistin (B93849) nonapeptide derivatives (novel antibiotics).[3] | [3] | |

| Polymer Chemistry | Intermediate in the manufacturing of organic peroxides (e.g., di-(3,5,5-trimethylhexanoyl) peroxide), used as polymerization initiators. | [2] |

| Agrochemicals | Used as an intermediate in the synthesis of pesticides and crop protection agents. | [3][7] |

| Dyes & Pigments | Employed as a reactant in the synthesis of dyes. | [3] |

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Table 4: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Danger | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H330: Fatal if inhaled. H412: Harmful to aquatic life with long lasting effects. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[5][8] Use respiratory protection in case of inadequate ventilation.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of vapor or mist. Handle under an inert gas as it is moisture-sensitive.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[8] Store locked up.[8] Keep away from water and incompatible materials such as strong oxidizing agents.[8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. This compound | 36727-29-4 | Benchchem [benchchem.com]

- 6. This compound | 36727-29-4 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dial.uclouvain.be [dial.uclouvain.be]

A Comprehensive Technical Guide to 3,5,5-Trimethylhexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 3,5,5-trimethylhexanoyl chloride, a key chemical intermediate. It covers its fundamental physicochemical properties, synthesis protocols, and primary reactivity, offering valuable insights for its application in research and development.

Core Properties

This compound, also known as isononanoyl chloride, is a branched-chain acyl chloride.[1][2] Its structure, featuring methyl groups at the 3 and 5 positions, imparts significant steric hindrance around the reactive acyl chloride group. This steric bulk influences its reaction kinetics, often resulting in more controlled and selective reactions compared to its linear counterparts.[3]

Table 1: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇ClO[4][5][6] |

| Molecular Weight | 176.68 g/mol [4][5][6] |

| CAS Number | 36727-29-4[2][5][6] |

| Appearance | Liquid[4][7] |

| Boiling Point | 188-190 °C[1][2] |

| Density | 0.93 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.436[1][2] |

Experimental Protocols: Synthesis

The most prevalent method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[1][3] Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation.[1][3]

Experimental Protocol: Synthesis via Chlorination with Thionyl Chloride

Objective: To synthesize this compound from 3,5,5-trimethylhexanoic acid.

Materials:

-

3,5,5-Trimethylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Reaction vessel with reflux condenser and gas trap

-

Distillation apparatus

Procedure:

-

In a reaction vessel, combine 3,5,5-trimethylhexanoic acid with an excess of thionyl chloride.

-

Heat the mixture to reflux. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which should be neutralized in a gas trap.[3]

-

Monitor the reaction progress until the evolution of gas ceases, indicating the completion of the reaction.

-

After the reaction is complete, remove the excess thionyl chloride, typically by distillation.

-

The crude this compound can then be purified by fractional distillation under reduced pressure.

Reaction Scheme: (CH₃)₃CCH₂CH(CH₃)CH₂COOH + SOCl₂ → (CH₃)₃CCH₂CH(CH₃)CH₂COCl + SO₂ + HCl[3]

An alternative, though less common, approach involves the use of phosphorus chlorides such as PCl₃ or PCl₅.[3]

Chemical Reactivity and Applications

The primary reactivity of this compound is characterized by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[3][7] This reactivity allows for the synthesis of a variety of derivatives.

Key Reactions:

-

Hydrolysis: Reacts with water to yield 3,5,5-trimethylhexanoic acid.[3]

-

Alcoholysis: Forms esters upon reaction with alcohols.[3][7]

-

Aminolysis: Reacts with amines to produce the corresponding amides.[3][7]

Due to its reactivity, this compound serves as a versatile intermediate in the synthesis of various compounds, including pharmaceuticals, crop protection agents, and organic peroxides.[1][8] It is used as a reagent in the synthesis of barbituric acid analogs and as a starting material for α-N-fattyacyl colistin (B93849) nonapeptide derivatives.[1][9]

Visualization of Synthetic Pathway

The following diagram illustrates the primary synthetic route to this compound.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | 36727-29-4 [chemicalbook.com]

- 2. This compound 98 36727-29-4 [sigmaaldrich.com]

- 3. This compound | 36727-29-4 | Benchchem [benchchem.com]

- 4. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 36727-29-4 [matrix-fine-chemicals.com]

- 7. CAS 36727-29-4: this compound [cymitquimica.com]

- 8. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. This compound 98 36727-29-4 [sigmaaldrich.com]

physical properties of 3,5,5-Trimethylhexanoyl chloride

An In-depth Technical Guide on the Physical Properties of 3,5,5-Trimethylhexanoyl Chloride

Introduction

This compound, also known as isononanoyl chloride, is a branched aliphatic acyl chloride with the chemical formula C₉H₁₇ClO.[1] As a derivative of a carboxylic acid, it belongs to a class of highly reactive organic compounds used as crucial intermediates in chemical synthesis.[2][3] The presence of the electron-withdrawing chlorine atom attached to the carbonyl carbon makes it a potent electrophile, rendering it highly susceptible to nucleophilic attack.[2][4]

This reactivity makes this compound a valuable reagent in the manufacturing of a wide array of chemical products.[5] It serves as a starting material or intermediate in the synthesis of pharmaceuticals, such as barbituric acid analogs and α-N-fattyacyl colistin (B93849) nonapeptide derivatives.[6] Furthermore, it is utilized in the production of organic peroxides, crop protection agents, pesticides, and dyes.[5] Its branched structure can impart specific properties like enhanced solubility in organic media and thermal stability to the final products.[7] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and its fundamental reactivity pathways, tailored for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

This compound is typically a colorless to light yellow or slightly greyish liquid at room temperature.[1][5] It is characterized by a pungent, acrid odor and is known to fume in moist air due to its rapid reaction with water vapor, which produces hydrochloric acid.[3][8] The compound is soluble in common organic solvents but decomposes violently in the presence of water and other protic solvents.[1][9]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇ClO | [10] |

| Molecular Weight | 176.68 g/mol | [10][11] |

| Density | 0.93 g/mL at 25 °C | [12] |

| 0.94 g/cm³ at 20 °C | [13] | |

| Boiling Point | 188-190 °C | [5][12][14] |

| Flash Point | 140 °C (284 °F) - closed cup | [14][15] |

| Refractive Index | 1.436 (n20/D) | [5][12] |

| 1.44 | [13] | |

| Vapor Pressure | 0.68 hPa at 20 °C | |

| CAS Number | 36727-29-4 | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of every physical property of this specific compound are not publicly available. However, this section outlines the established methods for its synthesis, which is a prerequisite for property analysis, and describes the standard laboratory techniques used to measure key physical constants like boiling point, density, and refractive index.

Synthesis of this compound

The most common method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid (isononanoic acid).[6][7]

Protocol: Chlorination using Thionyl Chloride

This is a standard laboratory procedure for converting a carboxylic acid to an acyl chloride.[2][7]

-

Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus is protected from atmospheric moisture with a drying tube, as thionyl chloride and the product are moisture-sensitive.

-

Reaction: 3,5,5-trimethylhexanoic acid is placed in the flask. Thionyl chloride (SOCl₂), typically in slight excess (e.g., 1.1 to 1.2 molar equivalents), is added slowly from the dropping funnel.

-

Heating: The reaction mixture is gently heated under reflux. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which should be vented through a proper scrubbing system (e.g., a sodium hydroxide (B78521) solution trap).[7]

-

Purification: Once the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[16]

An alternative method described in patent literature involves using bis(trichloromethyl)carbonate as the chlorinating agent with an organic amine catalyst.[16] This method is reported to have high yield and purity under mild reaction conditions.[16]

Determination of Physical Properties

-

Boiling Point: The boiling point is determined via distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded. For accuracy, distillation under reduced pressure is often performed, and the boiling point is extrapolated to standard pressure using a nomograph.

-

Density: Density is typically measured using a pycnometer or a digital densitometer. The mass of a precisely known volume of the liquid is measured at a specific temperature (e.g., 20 °C or 25 °C), and the density is calculated by dividing the mass by the volume.

-

Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale at a controlled temperature, usually 20 °C, using the sodium D-line (589 nm).

Reactivity and Logical Workflows

The chemical behavior of this compound is dominated by the acyl chloride functional group. The high electrophilicity of the carbonyl carbon, combined with the fact that the chloride ion is an excellent leaving group, makes the compound highly reactive toward nucleophiles.[4]

The general reaction mechanism is a nucleophilic acyl substitution .[4] This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond.[4]

Below is a diagram illustrating the synthesis workflow from the parent carboxylic acid.

Caption: Synthesis of this compound from its parent acid.

The following diagram illustrates the general pathway of nucleophilic acyl substitution, which is central to the utility of this compound in synthesis.

Caption: The mechanism of nucleophilic acyl substitution for acyl chlorides.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. This compound CAS 36727-29-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 36727-29-4 [chemicalbook.com]

- 7. This compound | 36727-29-4 | Benchchem [benchchem.com]

- 8. expertsmind.com [expertsmind.com]

- 9. CAS 36727-29-4: this compound [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 36727-29-4 [m.chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. This compound 98 36727-29-4 [sigmaaldrich.com]

- 16. CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride - Google Patents [patents.google.com]

3,5,5-Trimethylhexanoyl chloride structural isomers

An In-depth Technical Guide to the Structural Isomers of Nonanoyl Chloride

Introduction

Acyl chlorides are a class of reactive organic compounds that serve as crucial intermediates in a multitude of synthetic transformations, particularly in the pharmaceutical and specialty chemical industries.[1][2] Their high reactivity stems from the electron-withdrawing nature of the adjacent chlorine and oxygen atoms, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for their conversion into a wide array of carboxylic acid derivatives, including esters, amides, and anhydrides.[1]

The structure of the alkyl chain in an acyl chloride can significantly influence its physical properties and chemical reactivity.[1] Isomerism, particularly structural isomerism, plays a pivotal role in determining these characteristics. This guide focuses on the structural isomers of nonanoyl chloride (C₉H₁₇ClO), with a detailed examination of the linear n-nonanoyl chloride and the branched isomer, 3,5,5-trimethylhexanoyl chloride. The differences in their steric profiles lead to distinct reactivity, which can be leveraged for achieving specific synthetic outcomes.[1]

Key Structural Isomers

The molecular formula C₉H₁₇ClO accommodates numerous structural isomers. For the purpose of this guide, we will focus on two representative and commercially significant isomers: the linear n-nonanoyl chloride and the highly branched this compound.

n-Nonanoyl Chloride

Also known as pelargonoyl chloride, this is the straight-chain isomer.[3][4] Its linear structure results in minimal steric hindrance at the carbonyl carbon, making it highly reactive towards nucleophiles.[5]

This compound

Commonly referred to as isononanoyl chloride, this isomer possesses a branched alkyl chain with three methyl groups.[1][6][7] This branching creates significant steric hindrance around the reactive acyl chloride group, which modulates its reactivity, often leading to slower and more selective reactions compared to its linear counterpart.[1]

Physicochemical Properties

The structural differences between linear and branched isomers directly impact their physical properties. The following tables summarize key quantitative data for n-nonanoyl chloride and this compound.

Table 1: Physical and Chemical Properties

| Property | n-Nonanoyl Chloride | This compound | Source(s) |

| CAS Number | 764-85-2 | 36727-29-4 | [4],[6] |

| Molecular Formula | C₉H₁₇ClO | C₉H₁₇ClO | [3],[6] |

| Molecular Weight | 176.68 g/mol | 176.68 g/mol | [3],[6] |

| Appearance | Colorless liquid | Clear to slightly greyish liquid | [5],[8] |

| Boiling Point | 108-110 °C at 22 mmHg | 188-190 °C (lit.) | [9],[10][11] |

| Density | 0.98 g/mL at 25 °C | 0.93 g/mL at 25 °C | [9],[10][11] |

| Refractive Index (n20/D) | 1.438 (lit.) | 1.436 (lit.) | [9],[10][11] |

| Flash Point | Not specified | 140 °C (closed cup) | [11] |

| Water Solubility | Reacts/Decomposes | Decomposes | [5],[8] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | n-Nonanoyl Chloride | This compound | Source(s) |

| ¹H NMR | Data available through spectral databases | Spectrum conforms to structure | [6] |

| ¹³C NMR | Data available through spectral databases | Spectrum conforms to structure | [8] |

| IR Spectroscopy | Data available | Data available | [6] |

| Mass Spectrometry (GC-MS) | Data available | NIST Number: 375990 | [4],[6] |

| Kovats Retention Index (non-polar) | 1215.7 | 1063 | [3],[6] |

Synthesis and Experimental Protocols

The most common and direct method for synthesizing acyl chlorides is the chlorination of the corresponding carboxylic acid.

General Synthesis Pathway

The reaction involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is widely used for its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[1]

Caption: General synthesis of acyl chlorides from carboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride.[1][10]

Materials:

-

3,5,5-Trimethylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction solvent (e.g., dichloromethane (B109758) or toluene)

-

Inert gas supply (Nitrogen or Argon)

-

Reaction vessel with a reflux condenser and gas outlet trap (to neutralize HCl and SO₂)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3,5,5-trimethylhexanoic acid.

-

Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the carboxylic acid.

-

Reagent Addition: Under a steady flow of inert gas, slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Safety Note: This reaction should be performed in a well-ventilated fume hood as the reagents are corrosive and the byproducts are toxic gases.[1][12]

Chemical Reactivity and Mechanisms

Both n-nonanoyl chloride and this compound undergo nucleophilic acyl substitution reactions. However, the reaction rates and selectivity are significantly influenced by steric hindrance.

Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides involves the attack of a nucleophile on the electrophilic carbonyl carbon.[1] Common reactions include:

-

Hydrolysis: Reaction with water to form the corresponding carboxylic acid.[1]

-

Alcoholysis: Reaction with an alcohol to produce an ester.[1]

-

Aminolysis: Reaction with an amine to yield an amide.[1]

Caption: Common nucleophilic acyl substitution reactions of acyl chlorides.

Impact of Steric Hindrance

The branched structure of this compound introduces significant steric bulk around the carbonyl group. This has profound implications for its reactivity compared to the linear n-nonanoyl chloride.

Caption: Effect of steric hindrance on acyl chloride reactivity.

This controlled reactivity of this compound can be advantageous in complex syntheses where selectivity is crucial, preventing unwanted side reactions that might occur with more reactive linear acyl chlorides.[1]

Applications in Research and Development

The distinct properties of these isomers make them suitable for different applications.

-

n-Nonanoyl Chloride: Due to its high reactivity, it is used as a general-purpose acylating agent. It has been used in the synthesis of N-nonanoyl piperonylamide and for the acylation of chitosan (B1678972) to improve its material properties.[5][9]

-

This compound: Its modulated reactivity makes it a valuable reagent in the synthesis of fine chemicals and pharmaceuticals where controlled acylation is required.[1] It is used as an intermediate in the manufacturing of organic peroxides, crop protection agents, and dyes.[10][13] Specific applications include its use as a reagent in the synthesis of barbituric acid analogs and in the preparation of α-N-fattyacyl colistin (B93849) nonapeptide derivatives.[10][11][13]

Conclusion

Structural isomerism in nonanoyl chlorides, exemplified by the contrast between n-nonanoyl chloride and this compound, provides a clear illustration of how molecular architecture dictates chemical behavior. While the linear isomer offers high reactivity for general acylation, the branched isomer provides a sterically hindered profile that allows for greater control and selectivity in complex synthetic pathways. Understanding these differences is paramount for researchers and drug development professionals in selecting the appropriate building blocks to achieve desired chemical transformations efficiently and selectively.

References

- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]

- 2. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Nonanoyl chloride | C9H17ClO | CID 69819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonanoyl chloride [webbook.nist.gov]

- 5. CAS 764-85-2: Nonanoyl chloride | CymitQuimica [cymitquimica.com]

- 6. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 36727-29-4: this compound [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. NONANOYL CHLORIDE | 764-85-2 [chemicalbook.com]

- 10. This compound | 36727-29-4 [chemicalbook.com]

- 11. 3,5,5-トリメチルヘキサノイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound CAS 36727-29-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethylhexanoyl Chloride from Isononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5,5-trimethylhexanoyl chloride, also known as isononanoyl chloride, from its corresponding carboxylic acid, isononanoic acid (3,5,5-trimethylhexanoic acid). This acyl chloride is a valuable intermediate in the manufacturing of organic peroxides, pharmaceuticals, crop protection agents, and dyes.[1] This document details the prevalent synthetic methodologies, experimental protocols, and relevant safety and analytical data.

Synthetic Methodologies

The most direct and widely employed method for synthesizing this compound is through the chlorination of 3,5,5-trimethylhexanoic acid.[2] This transformation can be accomplished using various chlorinating agents, with thionyl chloride (SOCl₂) being the most common. Alternative reagents include phosphorus chlorides (PCl₃, PCl₅) and triphosgene.[2]

Chlorination using Thionyl Chloride

The reaction of isononanoic acid with thionyl chloride is a well-established and efficient method for producing this compound.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group.[3] The chloride ion, generated from thionyl chloride, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[4]

A general reaction scheme is as follows: (CH₃)₃CCH₂CH(CH₃)CH₂COOH + SOCl₂ → (CH₃)₃CCH₂CH(CH₃)CH₂COCl + SO₂↑ + HCl↑

Alternative Chlorinating Agents

While thionyl chloride is widely used, other reagents can also effect this transformation. Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are effective but may be less preferred due to the formation of solid byproducts that can complicate purification.

Triphosgene, a solid and safer alternative to phosgene (B1210022) gas, can be used for the synthesis of acyl chlorides, often catalyzed by an organic amine like N,N-dimethylformamide (DMF).[2] This method can proceed under mild conditions and produce high yields.[2]

Continuous Flow Synthesis

Recent advancements have led to the development of continuous flow processes for the synthesis of this compound.[2] A reported method utilizes a silicon carbide microreactor for the reaction of 3,5,5-trimethylhexanoic acid with triphosgene, catalyzed by DMF in a tetrahydrofuran (B95107) (THF) solvent. This approach offers enhanced safety, better process control, and has been reported to achieve a high yield of 91%.[2]

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference and comparison.

| Property | Isononanoic Acid (3,5,5-Trimethylhexanoic Acid) | This compound |

| CAS Number | 3302-10-1 | 36727-29-4 |

| Molecular Formula | C₉H₁₈O₂ | C₉H₁₇ClO |

| Molecular Weight | 158.24 g/mol | 176.68 g/mol |

| Appearance | Clear, colorless liquid | Colorless to light yellow clear liquid[5] |

| Boiling Point | 235-245 °C | 188-190 °C[1] |

| Density | 0.89 g/mL at 25 °C | 0.93 g/mL at 25 °C[1] |

| Refractive Index | ~1.432 | 1.436 (n20/D)[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Laboratory-Scale Batch Synthesis using Thionyl Chloride

This protocol is a representative procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

Materials and Equipment:

-

Isononanoic acid (3,5,5-trimethylhexanoic acid)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ fumes)

-

Heating mantle

-

Distillation apparatus for purification

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place isononanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the isononanoic acid at room temperature with stirring. The reaction can be exothermic.

-

Once the initial reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle. Maintain the reflux for 2-4 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure. The boiling point of the product is 188-190 °C at atmospheric pressure, so the distillation temperature will be lower under vacuum.[1]

Work-up and Purification:

-

The primary method of purification is fractional distillation under vacuum to separate the product from any high-boiling impurities.

Safety and Handling Precautions

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[6][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8]

-

This compound is a corrosive compound that also reacts with water and moisture. It is harmful if inhaled and causes severe skin burns and eye damage.[9] Handle with care in a fume hood and wear appropriate PPE.

-

The reaction generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases , which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap to neutralize these fumes.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1785-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride functional group.[2] |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the trimethyl and methyl groups, as well as the methylene (B1212753) and methine protons of the hexanoyl chain. The integration of these signals should correspond to the number of protons in each environment. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show a signal for the carbonyl carbon in the acyl chloride group, typically in the downfield region, in addition to signals for the other carbon atoms in the molecule. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC can be used to assess the purity of the product, while MS will show the molecular ion peak and characteristic fragmentation patterns for this compound. |

Diagrams

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

Caption: Chemical transformation of isononanoic acid to this compound.

Caption: A generalized workflow for the batch synthesis and purification.

References

- 1. This compound | 36727-29-4 [chemicalbook.com]

- 2. This compound | 36727-29-4 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CAS 36727-29-4: this compound [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. tcichemicals.com [tcichemicals.com]

IUPAC name for 3,5,5-Trimethylhexanoyl chloride

An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride

Introduction

This compound, also commonly known as isononanoyl chloride, is a branched-chain acyl chloride with significant applications in organic synthesis.[1][2] As a reactive chemical intermediate, it serves as a crucial building block in the manufacturing of pharmaceuticals, agrochemicals, organic peroxides, and dyes.[3][4] Its unique structural features, particularly the steric hindrance provided by its trimethyl-substituted hexanoyl backbone, impart a distinctive reactivity profile compared to linear acyl chlorides.[1] This controlled reactivity can be highly advantageous in complex synthetic pathways where selectivity is paramount.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a focus on its relevance to researchers and professionals in drug development.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC nomenclature, but is also recognized by several common names and registry numbers.

| Identifier | Value |

| IUPAC Name | This compound[5][6][7] |

| Synonyms | Isononanoyl chloride, Isononanoic acid chloride, 3,5,5-trimethylhexanoic acid chloride[2][3][5][7] |

| CAS Number | 36727-29-4[1][5][6] |

| Molecular Formula | C₉H₁₇ClO[1][2][6] |

| Molecular Weight | 176.68 g/mol [1][6][8] |

| InChI Key | GEKPNPPFAYJZRD-UHFFFAOYSA-N[1][2][5][8] |

| SMILES | CC(CC(=O)Cl)CC(C)(C)C[5][6][8] |

| EC Number | 253-168-4[5][8] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[2] Its physical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2][4][9] |

| Boiling Point | 188-190 °C (lit.)[3][8][10] |

| Density | 0.93 g/mL at 25 °C (lit.)[3][8][10] |

| Refractive Index (n20/D) | 1.436 (lit.)[3][8][10] |

| Flash Point | 140 °C (284 °F) - closed cup[8][11] |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is primarily achieved through the chlorination of its corresponding carboxylic acid. An alternative, though less common, route involves the oxidative chlorination of the primary alcohol.

Synthesis Workflow

The diagram below illustrates the primary synthetic pathways.

Caption: Primary and alternative synthetic routes to this compound.

Experimental Protocols

Protocol 4.2.1: Synthesis via Chlorination of 3,5,5-Trimethylhexanoic Acid with Thionyl Chloride

This protocol describes a representative batch synthesis process based on the most widely employed method.[1][3]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3,5,5-Trimethylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Reflux condenser with a gas outlet connected to a scrubbing system (e.g., NaOH solution) to neutralize HCl and SO₂ byproducts.[1]

-

Heating mantle

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve 1.0 equivalent of 3,5,5-trimethylhexanoic acid in the anhydrous solvent.

-

Addition of Thionyl Chloride: Slowly add 1.1-1.5 equivalents of thionyl chloride to the stirred solution at room temperature via the dropping funnel. The reaction is exothermic and will generate gaseous byproducts (HCl and SO₂).[1]

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.[1] Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under vacuum to yield the final product as a clear liquid.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[1] However, the steric bulk from the three methyl groups modulates this reactivity, leading to slower, more selective reactions compared to linear acyl chlorides.[1] This property is valuable in preventing unwanted side reactions.[1]

General Reactivity Profile

The compound readily undergoes several key reactions:

-

Hydrolysis: Reacts with water to form 3,5,5-trimethylhexanoic acid and hydrogen chloride.[1][2]

-

Alcoholysis: Reacts with alcohols in the presence of a base (e.g., pyridine) to produce the corresponding esters.[1][2]

-

Aminolysis: Reacts with primary or secondary amines to yield N-substituted amides.[1][2]

Caption: Key nucleophilic acyl substitution reactions of this compound.

Applications in Drug Development and Industry

This compound is a versatile intermediate.[3][12]

-

Pharmaceutical Synthesis: It is used as a reagent in the synthesis of barbituric acid analogs and as a starting material for α-N-fattyacyl colistin (B93849) nonapeptide derivatives, which are explored for their antibacterial properties.[3][8]

-

Polymer Chemistry: It is a precursor for synthesizing di-(3,5,5-trimethylhexanoyl) peroxide, an initiator used in polymerization reactions.[1]

-

General Organic Synthesis: It is used in the manufacturing of pesticides, crop protection agents, and dyes.[3][4]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[8][13] It is toxic if inhaled and harmful if swallowed.[8][13] It reacts violently with water, releasing corrosive hydrogen chloride gas.[2][8]

-

PPE: Appropriate personal protective equipment, including faceshields, chemical-resistant gloves, and respirators, should be used.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.[12]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the branched structure. The spectra would show characteristic signals for the three distinct methyl groups, the methylene (B1212753) protons, and the methine proton, with chemical shifts and splitting patterns consistent with the 3,5,5-trimethylhexanoyl structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching absorption band for the acyl chloride functional group, typically appearing at a high frequency (around 1800 cm⁻¹). The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the conversion from the parent carboxylic acid.

References

- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]

- 2. CAS 36727-29-4: this compound [cymitquimica.com]

- 3. This compound | 36727-29-4 [chemicalbook.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 36727-29-4 [matrix-fine-chemicals.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound 98 36727-29-4 [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound CAS#: 36727-29-4 [m.chemicalbook.com]

- 11. alfa-labotrial.com [alfa-labotrial.com]

- 12. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of 3,5,5-Trimethylhexanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a branched-chain acyl chloride utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic peroxides.[1][2] Its utility in these synthetic applications is critically dependent on its solubility and reactivity profile in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, details a general experimental protocol for solubility determination of reactive acyl chlorides, and presents a logical workflow for solvent selection in acylation reactions. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide draws upon the general principles of acyl chloride solubility and provides representative data for analogous compounds.

Introduction to this compound

This compound (CAS No. 36727-29-4) is a colorless to light yellow liquid with a pungent odor, characteristic of acyl chlorides.[3] Its chemical structure consists of a C9 branched alkyl chain attached to a highly reactive acyl chloride functional group.[3] This structure, particularly the steric hindrance provided by the methyl groups, influences its reactivity, often leading to more controlled and selective reactions compared to its linear counterparts.[2]

Key Physicochemical Properties:

The primary utility of this compound lies in nucleophilic acyl substitution reactions, where it serves as a potent electrophilic acylating agent to form esters, amides, and other carboxylic acid derivatives.[2][3]

General Solubility of Acyl Chlorides

Acyl chlorides, as a class, exhibit predictable solubility patterns. Their reactivity, particularly with protic solvents, is a dominant factor.

-

Protic Solvents (e.g., Water, Alcohols): Acyl chlorides react vigorously and often violently with water and other protic solvents.[3][5] This is not a dissolution process but a rapid hydrolysis or alcoholysis reaction, producing the corresponding carboxylic acid (3,5,5-trimethylhexanoic acid) and hydrogen chloride (HCl) gas.[6][7] Therefore, acyl chlorides are considered insoluble and reactive in these solvents.[5]

-

Aprotic Solvents: this compound is generally soluble in a wide range of aprotic organic solvents.[8] This is the standard behavior for most acyl chlorides.[6][7] The bulky, nonpolar alkyl chain contributes significantly to its affinity for nonpolar and moderately polar aprotic media. Common compatible solvents include ethers, chlorinated hydrocarbons, and aromatic hydrocarbons.[6][9]

Solubility Data for this compound and Analogues

| Solvent Class | Specific Solvents | Expected Solubility of this compound | Rationale & Remarks |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | "Like-dissolves-like" principle. The large, nonpolar alkyl chain dominates solubility behavior. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents are standard for reactions involving acyl chlorides, effectively solvating the molecule without reaction.[6][7] |

| Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are excellent solvents for acyl chlorides, providing good solubility and are relatively unreactive under anhydrous conditions.[6][9] | |

| Acetone, Ethyl Acetate | Moderate to High | While generally soluble, the carbonyl group in these solvents can potentially interact with the highly electrophilic acyl chloride. Use with caution. | |

| Acetonitrile (MeCN) | Moderate | A polar aprotic solvent that is generally compatible, but its polarity may be less favorable than chlorinated solvents for some applications. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Use with Extreme Caution / Not Recommended | These solvents can react with acyl chlorides, especially at elevated temperatures, leading to side products. Their use is generally avoided. | |

| Protic Solvents | Water, Methanol, Ethanol | Reactive / Insoluble | Rapidly reacts via nucleophilic acyl substitution (hydrolysis/alcoholysis) to form the carboxylic acid or ester and HCl.[3][5][10] |

Experimental Protocol: Gravimetric Determination of Solubility

This section outlines a general methodology for determining the solubility of a reactive compound like this compound in an anhydrous organic solvent at a specific temperature. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis.

Objective: To determine the concentration ( g/100 mL) of a saturated solution of this compound in a selected aprotic solvent at a controlled temperature.

Materials:

-

This compound (>98% purity)

-

Anhydrous solvent of choice (e.g., Dichloromethane)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Temperature-controlled shaker or water bath

-

Schlenk flasks or similar sealable, oven-dried glassware

-

Gas-tight syringes

-

0.2 µm syringe filters (PTFE or other solvent-compatible material)

-

Pre-weighed vials

Procedure:

-

Preparation: Set the shaker or water bath to the desired experimental temperature (e.g., 25 °C).

-

Sample Addition: To a dry Schlenk flask under a positive pressure of inert gas, add a measured volume of the anhydrous solvent (e.g., 10 mL).

-

Saturation: Add this compound dropwise via syringe in excess, until a small amount of undissolved liquid is clearly visible at the bottom of the flask.

-

Equilibration: Seal the flask and place it in the temperature-controlled environment. Agitate the mixture for a sufficient time (e.g., 4-6 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the clear, supernatant liquid (e.g., 2.0 mL) using a gas-tight syringe fitted with a 0.2 µm filter. The filter removes any suspended microdroplets.

-

Gravimetric Analysis: Immediately dispense the filtered aliquot into a pre-weighed, dry vial. Weigh the vial containing the solution to determine the mass of the solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum.

-

Final Weighing: Once the solvent is fully evaporated, re-weigh the vial containing the non-volatile solute residue.

-

Calculation:

-

Mass of solute = (Weight of vial + residue) - (Weight of empty vial)

-

Solubility (g / 100 mL) = (Mass of solute / Volume of aliquot withdrawn) * 100

-

Logical Workflow for Application

The choice of solvent is critical for the success of a synthetic step involving this compound. The ideal solvent must not only dissolve the acyl chloride and other reactants but also be inert to the reaction conditions and facilitate product isolation. The following diagram illustrates a decision-making workflow for solvent selection.

Caption: Decision workflow for solvent selection in acylation reactions.

Conclusion

This compound is a valuable synthetic intermediate whose efficacy is intrinsically linked to its solubility in organic media. It is highly soluble in common nonpolar and polar aprotic solvents such as hydrocarbons, chlorinated solvents, and ethers, which are the preferred media for its application. Conversely, it is reactive and incompatible with protic solvents like water and alcohols. The provided experimental protocol and decision workflow offer a robust framework for researchers and drug development professionals to systematically approach solubility determination and solvent selection, ensuring optimal conditions for synthesis and process development.

References

- 1. This compound | 36727-29-4 [chemicalbook.com]

- 2. This compound | 36727-29-4 | Benchchem [benchchem.com]

- 3. CAS 36727-29-4: this compound [cymitquimica.com]

- 4. 3,5,5-三甲基己酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. byjus.com [byjus.com]

- 7. fiveable.me [fiveable.me]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

An In-depth Technical Guide to the Reactivity Profile of Branched-Chain Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of branched-chain acyl chlorides, essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details their synthesis, stability, and reactivity in key chemical transformations, with a particular focus on the influence of steric hindrance. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to support practical application and further research.

Core Concepts: Electronic and Steric Effects

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the highly electrophilic nature of the carbonyl carbon.[1][2] This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2]

The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride > Ester > Amide [3]

For branched-chain acyl chlorides, such as pivaloyl chloride ((CH₃)₃CCOCl) and isobutyryl chloride ((CH₃)₂CHCOCl), the intrinsic electronic effects are modulated by significant steric hindrance. The bulky alkyl groups surrounding the carbonyl center physically obstruct the trajectory of incoming nucleophiles, increasing the activation energy of the reaction and thus reducing the reaction rate compared to their linear counterparts.[4]

Caption: Steric hindrance in linear vs. branched-chain acyl chlorides.

Synthesis of Branched-Chain Acyl Chlorides

Branched-chain acyl chlorides are typically synthesized from the corresponding carboxylic acids using a variety of chlorinating agents. The most common laboratory and industrial methods involve thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃).

Synthesis of Pivaloyl Chloride using Thionyl Chloride

Reaction: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂ (g) + HCl (g)

Experimental Protocol:

-

Materials: Pivalic acid, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add pivalic acid.

-

Slowly add thionyl chloride (1.2 equivalents) to the pivalic acid at room temperature.

-

Add a catalytic amount of DMF.

-

The reaction mixture is then heated to 40-60°C for approximately 2 hours. The reaction is exothermic.[5]

-

The completion of the reaction is indicated by the cessation of gas evolution.

-

The pivaloyl chloride is then purified by fractional distillation.

-

-

Yield: Typically in the range of 75-95%.[5]

Stability and Handling

Branched-chain acyl chlorides are volatile, colorless to light yellow liquids with a pungent odor.[5] They are highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.[5] Therefore, they must be handled under anhydrous conditions in a well-ventilated fume hood.

Reactivity Profile and Key Reactions

The reactivity of branched-chain acyl chlorides is dominated by nucleophilic acyl substitution. However, the steric bulk of the branched-chain can influence reaction rates and, in some cases, lead to alternative reaction pathways.

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. The nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[6]

Caption: General mechanism of nucleophilic acyl substitution.

Comparative Reactivity Data:

While comprehensive kinetic data comparing a wide range of branched-chain and linear acyl chlorides is sparse, the general trend of decreased reactivity with increased steric hindrance is well-established. For example, the rate of hydrolysis decreases as the steric bulk of the acyl group increases.

| Acyl Chloride | Relative Rate of Hydrolysis (approx.) |

| Acetyl Chloride | 1 |

| Propionyl Chloride | 0.4 |

| Isobutyryl Chloride | 0.1 |

| Pivaloyl Chloride | 0.01 |

Note: The values in this table are illustrative and compiled from various sources to demonstrate the trend. Actual rates will vary with reaction conditions.

Branched-chain acyl chlorides react with primary and secondary amines to form N-substituted amides. Due to the formation of HCl as a byproduct, two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine) are required.

Experimental Protocol for the Synthesis of Isobutyramide (B147143):

-

Materials: Isobutyryl chloride, concentrated aqueous ammonia.

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, place cold concentrated aqueous ammonia.

-

Cool the flask in an ice-salt bath.

-

Add isobutyryl chloride dropwise with rapid stirring, maintaining the temperature below 15°C.[7]

-

After the addition is complete, the mixture is evaporated to dryness under reduced pressure.

-

The resulting solid residue (a mixture of isobutyramide and ammonium (B1175870) chloride) is then purified by extraction with a suitable solvent (e.g., hot ethyl acetate) followed by crystallization.[7]

-

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming aryl ketones. It involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A notable exception to the typical Friedel-Crafts acylation is observed with pivaloyl chloride. Due to the high stability of the tertiary tert-butyl carbocation, the acylium ion intermediate can decarbonylate (lose carbon monoxide) to form the tert-butyl carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation reaction.[8]

Caption: Anomalous Friedel-Crafts reaction of pivaloyl chloride.

Experimental Protocol for Friedel-Crafts Acylation:

-

Materials: Anhydrous aluminum chloride, methylene (B1212753) chloride, acetyl chloride (for a standard acylation), and the aromatic substrate.

-

Procedure:

-

In a round-bottom flask equipped with an addition funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in methylene chloride.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of acetyl chloride in methylene chloride dropwise to the stirred suspension.

-

After the addition of the acyl chloride, add a solution of the aromatic compound in methylene chloride dropwise, controlling the rate to prevent excessive boiling.[9]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

-

The organic layer is separated, washed, dried, and the solvent is removed by rotary evaporation. The product is then purified by distillation or chromatography.[9]

-

Reduction of Branched-Chain Acyl Chlorides

Branched-chain acyl chlorides can be reduced to either primary alcohols or aldehydes, depending on the reducing agent used.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce acyl chlorides to primary alcohols. The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol.[10]

Experimental Protocol for the Reduction of an Acyl Chloride with LiAlH₄:

-

Materials: Anhydrous tetrahydrofuran (B95107) (THF), lithium aluminum hydride (LiAlH₄), the acyl chloride.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the acyl chloride in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is stirred and may be gently refluxed to ensure completion.

-

The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield the alcohol, which can be further purified by distillation.[11]

-

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is commonly used for this purpose. Its bulkiness and the electron-withdrawing effect of the tert-butoxy (B1229062) groups moderate its reactivity, allowing for the selective reduction of the acyl chloride to the aldehyde without significant over-reduction to the alcohol.[10] The best yields are often obtained at low temperatures, such as -78°C.[10]

Spectroscopic Characterization

The structure of branched-chain acyl chlorides can be confirmed using standard spectroscopic techniques.

Caption: General experimental workflow for reactions of acyl chlorides.

Spectroscopic Data for Pivaloyl Chloride:

| Technique | Characteristic Feature | Value |

| ¹H NMR | Singlet for the nine equivalent methyl protons | δ ≈ 1.34 ppm[12] |

| ¹³C NMR | Carbonyl carbon | δ ≈ 177.5 ppm[12] |

| Quaternary carbon | δ ≈ 47.5 ppm[12] | |

| Methyl carbons | δ ≈ 27.5 ppm[12] | |

| IR | C=O stretch | ~1800-1815 cm⁻¹ |

Spectroscopic Data for Isobutyryl Chloride:

| Technique | Characteristic Feature | Value |

| ¹H NMR | Doublet for the six equivalent methyl protons | δ ≈ 1.2 ppm |

| Septet for the methine proton | δ ≈ 3.0 ppm | |

| ¹³C NMR | Carbonyl carbon | δ ≈ 175 ppm |

| Methine carbon | δ ≈ 45 ppm | |

| Methyl carbons | δ ≈ 18 ppm | |

| IR | C=O stretch | ~1800-1815 cm⁻¹ |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Conclusion

Branched-chain acyl chlorides are versatile and highly reactive intermediates in organic synthesis. Their reactivity is a balance between the inherent electrophilicity of the acyl chloride functional group and the steric hindrance imposed by the branched alkyl chain. This steric hindrance generally leads to a decrease in reaction rates compared to their linear analogs, a factor that can be exploited for selective transformations. A thorough understanding of their synthesis, stability, and reactivity in key reactions such as nucleophilic acyl substitution, Friedel-Crafts acylation, and reduction is crucial for their effective application in research and development. The provided experimental protocols and spectroscopic data serve as a practical guide for researchers in the field.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

3,5,5-Trimethylhexanoyl chloride safety data sheet and handling precautions

An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and key application insights for this compound (CAS: 36727-29-4), a reactive acyl chloride used in various synthetic applications, including the development of novel pharmaceuticals.

Chemical Identification and Properties

This compound, also known as Isononanoyl chloride, is a branched-chain aliphatic acyl chloride. Its structure features significant steric hindrance around the reactive carbonyl group, which influences its reactivity profile.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Citations |

|---|---|---|

| Appearance | Colorless to light yellow/slightly greyish liquid | [2][3] |

| Molecular Formula | C₉H₁₇ClO | [4] |

| Molecular Weight | 176.68 g/mol | [4] |

| CAS Number | 36727-29-4 | [4] |

| Boiling Point | 188-190 °C | |

| Melting Point | < -50 °C | [1] |

| Density | 0.93 g/mL at 25 °C | |

| Refractive Index | n20/D 1.436 |

| Flash Point | 140 °C (284 °F) | |

Hazard Identification and Classification

This compound is highly hazardous and requires stringent safety controls. It is corrosive, acutely toxic if inhaled, and causes severe skin and eye damage.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Citations |

|---|---|---|---|

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | [5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled | [5] |

| Skin Corrosion | Category 1A | H314: Causes severe skin burns and eye damage | [5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [5] |

| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |[5] |

Safe Handling and Storage Precautions

Adherence to strict safety protocols is mandatory when handling this compound. The following diagram outlines the essential workflow for safe handling from acquisition to disposal.

Key Handling and Storage Practices:

-

Ventilation: Always handle this substance within a certified chemical fume hood to prevent inhalation of fatal vapors.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a full-face respirator with a suitable filter (e.g., type ABEK), chemical-resistant gloves, tightly fitting safety goggles, a face shield, and fire/flame resistant, impervious clothing.[1]

-

Material Compatibility: Avoid contact with water, as it decomposes to liberate toxic gases.[3] Do not use metal containers or tools that can be corroded.[5]

-

Storage: Store in a cool, dry, and well-ventilated area, locked up and accessible only to authorized personnel.[1] The container must be kept tightly closed, and if transferred, stored in a corrosion-resistant container with a resistant inner liner. Protect from moisture.[3]

-

Spills: In case of a spill, evacuate the area immediately.[1] Use personal protective equipment and avoid breathing vapors.[1] Prevent the spill from entering drains.[3] Absorb the spillage with inert material and collect it for disposal.[3]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure. The following decision tree outlines the emergency response protocol.

First-Aid Measures Summary:

-

Inhalation: Fatal if inhaled.[5] Move the person to fresh air immediately and call for emergency medical help.[3]

-

Skin Contact: Causes severe burns.[5] Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[3]

-

Eye Contact: Causes serious eye damage.[5] Rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[3]

-

Ingestion: Harmful if swallowed.[5] Rinse mouth with water but do not induce vomiting.[1][3] Call a poison control center or doctor right away.[1]

Toxicological Information

The primary toxicological concern is acute inhalation toxicity. Limited quantitative data is available, highlighting the need for extreme caution.

Table 3: Acute Toxicity Data

| Test | Species | Route | Value | Exposure Time | Citations |

|---|

| LC50 | Rat | Inhalation | 240 ppm | 4 hours |[3] |

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis.[6] Its primary use involves nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.[1] It serves as a key reagent in the synthesis of:

-